1-(3-Fluoro-4-nitrobenzyl)piperidine
Description
Chemical Identity and Nomenclature
1-(3-Fluoro-4-nitrobenzyl)piperidine is a fluorinated nitrobenzyl derivative of piperidine, a six-membered heterocyclic amine. Its systematic IUPAC name is 1-[(3-fluoro-4-nitrophenyl)methyl]piperidine , reflecting the substitution pattern on the benzene ring and the piperidine moiety. The molecular formula is C₁₂H₁₅FN₂O₂ , with a molecular weight of 238.26 g/mol . The CAS registry number 1357924-03-8 uniquely identifies this compound in chemical databases.
The structural arrangement consists of a piperidine ring (C₅H₁₁N) attached via a methylene bridge to a benzene ring substituted with fluorine at the meta-position and a nitro group at the para-position (Figure 1). The SMILES notation C1CCN(CC1)CC2=CC(=C(C=C2)N+[O-])F encodes this connectivity, emphasizing the spatial relationship between functional groups.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-[(3-fluoro-4-nitrophenyl)methyl]piperidine |
| Molecular Formula | C₁₂H₁₅FN₂O₂ |
| Molecular Weight | 238.26 g/mol |
| CAS Number | 1357924-03-8 |
| SMILES | C1CCN(CC1)CC2=CC(=C(C=C2)N+[O-])F |
Historical Context in Organofluorine Chemistry
The synthesis of organofluorine compounds dates to the 19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions. However, the deliberate incorporation of fluorine into aromatic systems gained momentum in the 1930s through methods like the Schiemann reaction (diazonium tetrafluoroborate decomposition). This compound exemplifies modern advances in fluorination techniques, leveraging both nucleophilic and electrophilic strategies to introduce fluorine and nitro groups regioselectively.
The compound’s synthesis likely involves:
Significance in Heterocyclic Chemistry Research
Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The fluorinated nitrobenzyl group in this compound enhances its utility as:
- A building block for protease inhibitors, leveraging the electron-withdrawing nitro group to stabilize transition states.
- A precursor for amine-containing pharmaceuticals via nitro-group reduction.
Recent studies highlight its role in synthesizing spiropiperidines and aza-Prins cyclization products , which are scaffolds for CNS-targeting drugs. The fluorine atom further improves metabolic stability and membrane permeability, critical for drug candidates.
Structural Comparison with Related Fluorinated Nitrobenzyl Derivatives
Structural analogs vary in substitution patterns, significantly altering physicochemical properties:
Table 2: Comparison of Fluorinated Nitrobenzyl Piperidines
Key differences include:
- Electron-withdrawing effects : The para-nitro group in all analogs enhances electrophilicity, facilitating nucleophilic aromatic substitution.
- Steric considerations : The benzyl group in this compound increases steric bulk, potentially affecting binding affinity in biological targets.
- Dipole moments : Fluorine’s electronegativity (3.98) creates strong C-F dipoles, influencing solubility and crystal packing.
Properties
IUPAC Name |
1-[(3-fluoro-4-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-8-10(4-5-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJXWAYAMWMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Benzylation of Piperidine
One of the primary approaches involves alkylating piperidine with a suitably substituted benzyl derivative. According to a patent detailing the synthesis of trisubstituted piperidines, the process involves:
- Starting Material: A benzyl halide or derivative such as 3-fluoro-4-nitrobenzyl chloride or bromide.
- Reaction Conditions: The benzyl halide reacts with piperidine in an organic solvent such as dimethylformamide (DMF), dimethylacetamide (DMA), or toluene.
- Base Addition: A base like potassium carbonate or triethylamine facilitates the nucleophilic substitution.
- Reaction Time and Temperature: Typically conducted at 20°C to 120°C over 1 to 16 hours, depending on the reactivity of the halide and solvent.
This method is straightforward, relying on nucleophilic substitution (SN2 mechanism), yielding the desired benzylpiperidine after purification via chromatography or crystallization.
Synthesis from 3-Fluoro-4-nitrobenzoic Acid
Research articles describe a more elaborate route starting from 3-fluoro-4-nitrobenzoic acid:
- Conversion to Acid Chloride: The acid reacts with thionyl chloride (SOCl₂) in the presence of methanol, forming the corresponding acid chloride intermediate.
- Reduction to Benzyl Alcohol: The acid chloride undergoes reduction catalyzed by Pd-C under hydrogen to yield a benzyl alcohol intermediate.
- Formation of Benzylamine: The benzyl alcohol is then transformed into a benzylamine derivative, often via conversion to an isocyanate using triphosgene and triethylamine, followed by condensation with ammonia or amines.
- Coupling with Piperidine: The benzylamine reacts with piperidine derivatives under conditions such as HATU and DIPEA, facilitating amide bond formation or N-alkylation, leading to the target compound.
This multi-step process allows for precise functionalization, especially when introducing the fluorine and nitro groups at specific positions.
Reduction and Nucleophilic Substitution Routes
Another route involves the reduction of nitro groups to amino groups, followed by substitution:
- Nitro Reduction: Nitro groups on the aromatic ring are reduced to amino groups using catalytic hydrogenation with Pd/C under H₂ atmosphere.
- Nucleophilic Substitution: The amino intermediates undergo nucleophilic substitution with benzyl halides or derivatives to form the benzylpiperidine core.
Use of Protecting Groups and Functionalization
Protection of amino groups (e.g., with benzyl chloroformate) and subsequent deprotection steps are common to prevent side reactions during complex multi-step synthesis. This approach ensures regioselectivity and functional group compatibility.
Purification and Isolation Techniques
Post-reaction, the products are typically isolated via:
- Extraction: Using solvents like diethyl ether or ethyl acetate.
- Chromatography: Silica gel chromatography with suitable eluents.
- Crystallization: To obtain pure compounds.
- Distillation: For volatile intermediates.
Data Summary Table
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Benzylation | Benzyl halide + piperidine + base (potassium carbonate) in DMF | N-alkylation | Room temperature to 120°C, 1-16 hours |
| Acid chloride formation | 3-fluoro-4-nitrobenzoic acid + SOCl₂ + methanol | Convert to acid chloride | Reflux conditions |
| Reduction | Pd-C + H₂ | Nitro to amino | Catalytic hydrogenation |
| Coupling | Triphosgene + triethylamine + amines | Form isocyanate intermediates | Controlled temperature |
| Nucleophilic substitution | Benzylamine derivatives + piperidine | Final coupling | Solvent: ethyl acetate or toluene |
| Purification | Chromatography, crystallization | Isolate pure compound | Standard techniques |
Research Findings and Considerations
- The synthesis efficiency depends heavily on the choice of starting materials and reaction conditions, with yields varying based on the method.
- Multi-step routes allow for better functional group control, especially for fluorine and nitro substitutions.
- The use of protecting groups and selective reduction steps is crucial for regioselectivity.
- Purification methods are vital for obtaining high-purity compounds suitable for pharmacological testing.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the benzyl ring undergoes reduction to form an amine (-NH₂). This reaction is critical for generating biologically active intermediates.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂, 5% Pd-C catalyst, ethanol, 25°C | 1-(3-Fluoro-4-aminobenzyl)piperidine | 85% | |
| Fe powder, HCl (aq), reflux | 1-(3-Fluoro-4-aminobenzyl)piperidine | 72% |
Key Findings :
-
Catalytic hydrogenation (Pd-C) provides higher yields and cleaner products compared to acidic Fe reduction .
-
The amine product is prone to oxidation; storage under inert gas is recommended .
Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position
The electron-withdrawing nitro group activates the aromatic ring for substitution at the fluorine position.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOMe, DMF, 80°C | 1-(3-Methoxy-4-nitrobenzyl)piperidine | 63% | |
| Piperazine, K₂CO₃, DMSO, 100°C | 1-(3-Piperazinyl-4-nitrobenzyl)piperidine | 58% |
Mechanistic Insight :
-
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by resonance with the nitro group .
-
Steric hindrance from the benzyl-piperidine group slows reaction kinetics .
Oxidation Reactions
The benzylic C-H bond adjacent to the piperidine ring can undergo oxidation.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂O, 0°C | 1-(3-Fluoro-4-nitrobenzoyl)piperidine | 41% | |
| CrO₃, acetic acid, 50°C | 1-(3-Fluoro-4-nitrobenzoyl)piperidine | 38% |
Notes :
-
Over-oxidation to carboxylic acids is common unless strictly controlled .
-
The ketone product is a versatile intermediate for further functionalization .
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation and acylation reactions.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride, DIPEA, CH₂Cl₂ | N-Acetyl-1-(3-Fluoro-4-nitrobenzyl)piperidine | 89% | |
| Benzyl bromide, K₂CO₃, DMF | N-Benzyl-1-(3-Fluoro-4-nitrobenzyl)piperidine | 76% |
Applications :
-
Acylated derivatives show enhanced metabolic stability in pharmacokinetic studies .
-
N-Benzyl derivatives are precursors for Ugi multicomponent reactions .
Cycloaddition and Multicomponent Reactions
The nitro and fluorine groups enable participation in cycloadditions.
| Reaction Type | Product | Yield | Source |
|---|---|---|---|
| Ugi-4CR (isocyanide, amine, aldehyde) | Tetrazole-linked piperidine derivative | 68% |
Synthetic Utility :
Stability and Reactivity Considerations
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 1-(3-Fluoro-4-nitrobenzyl)piperidine have shown promise as anti-cancer agents and inhibitors of enzymes linked to inflammatory diseases. For instance, derivatives of piperidine have been studied for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme associated with inflammation .
Anti-Cancer Research
Several studies have investigated piperidine derivatives for their cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine have demonstrated significant activity against hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure can enhance anti-cancer properties .
Enzyme Inhibition Studies
The unique structural features of this compound make it a candidate for studying enzyme interactions. Its potential interactions with enzymes like tyrosinase could lead to the development of new therapeutics aimed at preventing skin pigmentation disorders or melanoma .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(3-Fluorobenzyl)piperidine | Fluorobenzyl group | Lacks nitro substitution; different reactivity |
| 1-(4-Nitrobenzyl)piperidine | Nitro group on para position | Different electronic properties affecting reactivity |
| 3-Fluoropiperidine | Fluorine on piperidine | Simplified structure; primarily studied for CNS effects |
The combination of both fluoro and nitro substituents in this compound may enhance its pharmacological properties compared to its analogs.
Case Studies and Experimental Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of similar compounds, paving the way for future research into this compound. For example, compounds targeting sEH have shown improved stability and bioavailability in animal models, indicating that similar strategies could be applied to this compound for therapeutic development .
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-nitrobenzyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between 1-(3-Fluoro-4-nitrobenzyl)piperidine and related compounds:
Key Observations :
- Bioactivity : Compounds like 3-fluoro-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine (ZINC336438345) have been screened as SARS-CoV-2 Mac1 inhibitors, suggesting that fluorinated piperidines may exhibit antiviral properties . In contrast, 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride is primarily used in synthetic chemistry as a precursor .
Physicochemical Properties
- Solubility : The nitro group in this compound may reduce solubility in aqueous media compared to carboxylic acid derivatives (e.g., 1-(3-fluorobenzyl)piperidine-4-carboxylic acid) .
Biological Activity
1-(3-Fluoro-4-nitrobenzyl)piperidine is a compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 3-fluoro-4-nitrobenzyl group. Its molecular formula is with a molecular weight of approximately 238.26 g/mol. The presence of both fluoro and nitro groups enhances its potential interactions with biological targets, suggesting diverse pharmacological applications.
Anticancer Potential
Research indicates that piperidine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been studied for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory diseases and cancer progression. The inhibition of sEH has been associated with reduced tumor growth and improved therapeutic outcomes in various cancer models .
Antiviral Activity
Piperidine derivatives have also shown promise in antiviral applications. A study on related compounds demonstrated moderate antiviral activity against several viruses, including HIV-1 and HSV-1. These findings suggest that this compound may possess similar antiviral properties, warranting further investigation into its efficacy against viral pathogens .
The mechanisms through which this compound exerts its biological effects are still under exploration. However, preliminary studies indicate that modifications to the piperidine structure can significantly influence its binding affinity to biological targets, potentially affecting its pharmacological profile .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- N-Alkylation : Utilizing piperidine as a nucleophile to react with 3-fluoro-4-nitrobenzyl halides.
- Reduction Reactions : Converting nitro groups to amine functionalities for further derivatization.
These synthetic pathways highlight the versatility in producing this compound and its derivatives, which may lead to the discovery of new biologically active agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(3-Fluorobenzyl)piperidine | Fluorobenzyl group | Lacks nitro substitution; different reactivity |
| 1-(4-Nitrobenzyl)piperidine | Nitro group on para position | Different electronic properties affecting reactivity |
| 3-Fluoropiperidine | Fluorine on piperidine | Simplified structure; primarily studied for CNS effects |
The combination of both fluoro and nitro substituents in this compound may enhance its pharmacological properties compared to its analogs.
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of piperidine derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The most promising derivatives were found to induce apoptosis more effectively than standard chemotherapeutics like bleomycin .
Case Study: Antiviral Screening
Another study focused on the antiviral screening of piperidinothiosemicarbazones, which are structurally related to this compound. The findings revealed that certain derivatives demonstrated strong inhibitory effects against M. tuberculosis strains, suggesting potential applications in treating infectious diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(3-Fluoro-4-nitrobenzyl)piperidine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, introducing the nitro group at the 4-position of a fluorobenzyl precursor followed by coupling with piperidine under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Critical parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product . Monitor reaction progress using TLC or LC-MS to optimize yield.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals corresponding to the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.0–8.5 ppm for nitro-fluorobenzyl moiety). The fluorine atom may cause splitting in adjacent proton signals .
- IR : Expect stretches for nitro groups (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-F bonds (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₁₂H₁₄FN₂O₂). Fragmentation patterns may include loss of NO₂ or benzyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational (DFT) predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. To address this:
- Perform solvent-phase DFT calculations (e.g., using Gaussian with a polarizable continuum model) to account for solvation .
- Compare experimental solid-state IR/Raman data with computed gas-phase spectra to identify environmental influences.
- Use X-ray crystallography to resolve conformational ambiguities, especially in the benzyl-piperidine linkage .
Q. What strategies are effective in optimizing the regioselective nitration of 3-fluorobenzyl precursors for this compound?
- Methodological Answer : Regioselectivity in nitration is influenced by electronic and steric factors. To favor 4-nitro substitution:
- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitration to the para position relative to fluorine .
- Employ directing groups (e.g., temporary sulfonation) to block undesired positions.
- Validate selectivity via HPLC or GC-MS coupled with isotopic labeling .
Q. How does the electronic nature of the nitro and fluoro substituents impact the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- The nitro group is a strong electron-withdrawing group, activating the benzyl position for nucleophilic attack.
- The fluoro group exerts an inductive (-I) effect, further polarizing the benzyl C-F bond.
- To quantify reactivity:
- Perform Hammett studies with substituted benzyl derivatives.
- Use DFT to map electrostatic potential surfaces and identify reactive sites .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound due to its nitro and fluoro substituents?
- Methodological Answer :
- Nitro Group Hazards : Avoid heating above 150°C to prevent decomposition into toxic NOₓ gases. Use fume hoods and explosion-proof equipment .
- Fluorine Handling : Wear nitrile gloves and safety goggles; fluorinated compounds can penetrate latex.
- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent photodegradation .
Q. How should researchers design experiments to assess the biological activity of this compound against neurological targets?
- Methodological Answer :
- In Vitro Assays : Screen for binding affinity to sigma-1 or NMDA receptors using radioligand displacement assays (e.g., [³H]DTG for sigma-1) .
- Dose-Response Studies : Use SH-SY5Y neuronal cells to evaluate cytotoxicity (MTT assay) and IC₅₀ values.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess pharmacokinetic profiles .
Data Interpretation and Validation
Q. What analytical approaches can validate the purity of this compound in the presence of common byproducts?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate byproducts like unreacted benzyl halides or de-nitro intermediates.
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- NMR Purity : Integrate baseline noise; >95% purity should show no extraneous peaks .
Q. How can researchers address low yields in the final coupling step of this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for reductive amination .
- Solvent Optimization : Switch from DMF to THF or MeCN to reduce side reactions.
- Workup Adjustments : Use aqueous NH₄Cl to quench unreacted reagents and minimize emulsion formation during extraction .
Advanced Mechanistic Probes
Q. What isotopic labeling techniques could elucidate the mechanism of nitro-group reduction in this compound?
- Methodological Answer :
- Synthesize ¹⁵N-labeled nitro derivatives to track reduction pathways (e.g., nitroso vs. hydroxylamine intermediates) via ¹⁵N NMR .
- Use deuterated solvents (D₂O, CD₃OD) in kinetic isotope effect (KIE) studies to identify rate-determining steps.
- Pair with in situ IR to monitor intermediate formation during catalytic hydrogenation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
